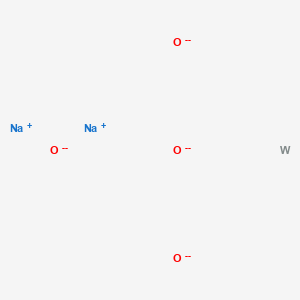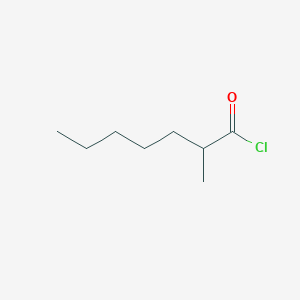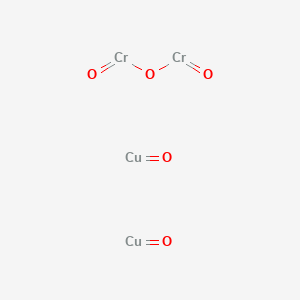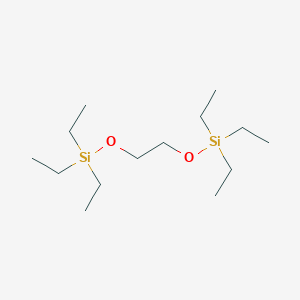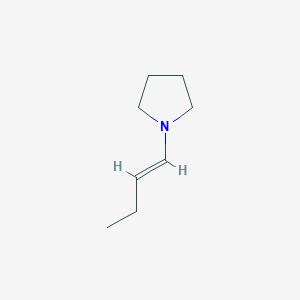
1-(1-Butenyl)pyrrolidine
概述
描述
1-(1-Butenyl)pyrrolidine, also known as 1-Butenylpyrrolidine or N-Butenylpyrrolidine, is a chemical compound that belongs to the pyrrolidine family. It is a colorless, clear liquid with a mild odor and is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its various properties and potential applications.
作用机制
The mechanism of action of 1-(1-Butenyl)pyrrolidine is not well understood. However, studies have suggested that it may act on the central nervous system by binding to specific receptors and modulating neurotransmitter release.
生化和生理效应
1-(1-Butenyl)pyrrolidine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment option for epilepsy. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
实验室实验的优点和局限性
One of the advantages of using 1-(1-Butenyl)pyrrolidine in lab experiments is its simple synthesis method, which allows for easy and efficient production. Additionally, it has shown promising results in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which hinders further research in this area.
未来方向
There are several future directions for research on 1-(1-Butenyl)pyrrolidine. One potential area of investigation is its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications. Lastly, research could focus on the development of new derivatives of 1-(1-Butenyl)pyrrolidine with improved properties and applications.
科学研究应用
1-(1-Butenyl)pyrrolidine has shown potential in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
属性
CAS 编号 |
13937-89-8 |
|---|---|
产品名称 |
1-(1-Butenyl)pyrrolidine |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
1-[(E)-but-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+ |
InChI 键 |
GQCQSPFOXSSUEG-ZZXKWVIFSA-N |
手性 SMILES |
CC/C=C/N1CCCC1 |
SMILES |
CCC=CN1CCCC1 |
规范 SMILES |
CCC=CN1CCCC1 |
其他 CAS 编号 |
13937-89-8 |
同义词 |
1-(1-Butenyl)pyrrolidine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

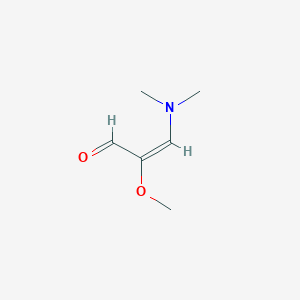
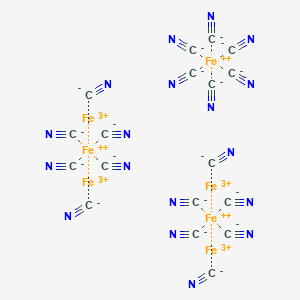
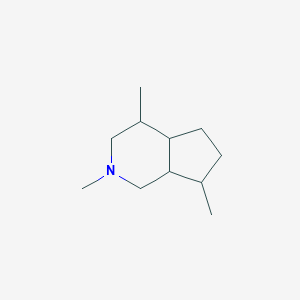
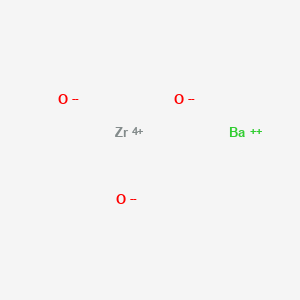
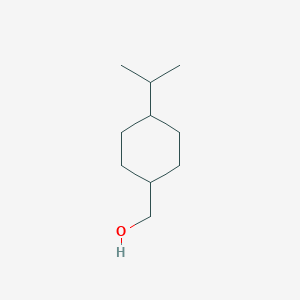
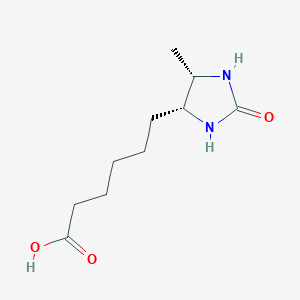
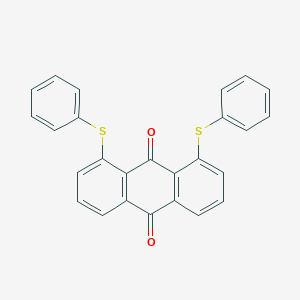
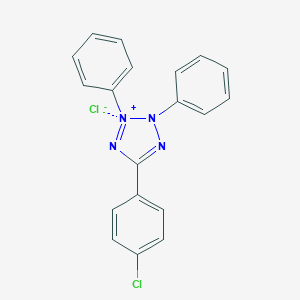
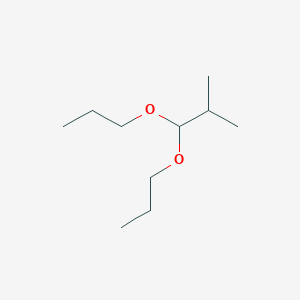
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
